2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0840883
InChI:
InChI=1S/C16H16N4O2/c1-2-3-9-19-10-7-12(8-11-19)16-17-13-5-4-6-14(20(21)22)15(13)18-16/h4-8,10-11H,2-3,9H2,1H3
SMILES:
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1
Molecular Formula:
C16H16N4O2
Molecular Weight:
296.32 g/mol
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole
CAS No.:
Cat. No.: VC0840883
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O2 |
|---|---|
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | 2-(1-butylpyridin-4-ylidene)-4-nitrobenzimidazole |
| Standard InChI | InChI=1S/C16H16N4O2/c1-2-3-9-19-10-7-12(8-11-19)16-17-13-5-4-6-14(20(21)22)15(13)18-16/h4-8,10-11H,2-3,9H2,1H3 |
| Standard InChI Key | QXYLNEOZDMNTIJ-UHFFFAOYSA-N |
| SMILES | CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
| Canonical SMILES | CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator